![molecular formula C21H23FN2OS B5166549 N-[4-(ADAMANTAN-1-YL)-5-METHYL-1,3-THIAZOL-2-YL]-4-FLUOROBENZAMIDE](/img/structure/B5166549.png)
N-[4-(ADAMANTAN-1-YL)-5-METHYL-1,3-THIAZOL-2-YL]-4-FLUOROBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(ADAMANTAN-1-YL)-5-METHYL-1,3-THIAZOL-2-YL]-4-FLUOROBENZAMIDE is a compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ADAMANTAN-1-YL)-5-METHYL-1,3-THIAZOL-2-YL]-4-FLUOROBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of adamantanecarboxylic acid with thioamide derivatives under specific conditions to form the thiazole ring. The fluorobenzamide moiety is then introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve efficiency . The use of catalysts and specific reaction conditions can also play a crucial role in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(ADAMANTAN-1-YL)-5-METHYL-1,3-THIAZOL-2-YL]-4-FLUOROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
N-[4-(ADAMANTAN-1-YL)-5-METHYL-1,3-THIAZOL-2-YL]-4-FLUOROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antiviral and anticancer properties.
Materials Science: The stability and rigidity of the adamantane core make this compound useful in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[4-(ADAMANTAN-1-YL)-5-METHYL-1,3-THIAZOL-2-YL]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the thiazole and benzamide groups interact with enzymes or receptors. This interaction can inhibit the activity of certain proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives such as amantadine and rimantadine, which are known for their antiviral properties. Additionally, thiazole-containing compounds like thiamine (vitamin B1) share structural similarities .
Uniqueness
What sets N-[4-(ADAMANTAN-1-YL)-5-METHYL-1,3-THIAZOL-2-YL]-4-FLUOROBENZAMIDE apart is the combination of the adamantane core with the thiazole and fluorobenzamide moieties. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2OS/c1-12-18(21-9-13-6-14(10-21)8-15(7-13)11-21)23-20(26-12)24-19(25)16-2-4-17(22)5-3-16/h2-5,13-15H,6-11H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUPYYRQGGSRJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)F)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.